CID 12829466

Description

CID 12829466 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, CID entries in PubChem typically include molecular formulas, structural data (e.g., 2D/3D conformers), physicochemical properties (e.g., molecular weight, solubility), and associated bioactivity data . Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) are commonly employed to validate compound identity and purity, as demonstrated in studies on structurally similar compounds like ginsenosides and sulfonamides .

Properties

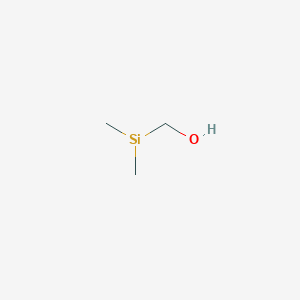

Molecular Formula |

C3H9OSi |

|---|---|

Molecular Weight |

89.19 g/mol |

InChI |

InChI=1S/C3H9OSi/c1-5(2)3-4/h4H,3H2,1-2H3 |

InChI Key |

UDZJHCGJTJQMRR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 12829466 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield, purity, and cost-effectiveness. These methods may involve large-scale chemical reactions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 12829466 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s efficiency and outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include derivatives with modified functional groups, which may exhibit different chemical and physical properties.

Scientific Research Applications

CID 12829466 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 12829466 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways are essential to understand the compound’s full mechanism of action.

Comparison with Similar Compounds

The comparison of CID 12829466 with analogous compounds relies on structural, functional, and analytical data. Below is a framework for such a comparison, derived from evidence involving related CIDs and methodologies:

Structural Comparison

Structural analogs of this compound can be identified using PubChem’s chemical taxonomy or substructure search tools. For example:

- Betulin-derived inhibitors (e.g., CID 72326 [betulin], CID 64971 [betulinic acid]) share a triterpenoid backbone but differ in functional groups, such as hydroxylation or esterification at the C3 position .

- Sulfonamides (e.g., CID 5345 [Bromosulfophthalein, BSP]) exhibit aromatic sulfonamide cores with variable side chains, influencing their binding affinities and metabolic stability .

Table 1: Structural Comparison of this compound and Analogs

| Compound (CID) | Molecular Formula | Key Functional Groups | Bioactivity Context |

|---|---|---|---|

| This compound | Not provided* | Not provided* | Not provided* |

| Betulin (CID 72326) | C₃₀H₅₀O₂ | Hydroxyl groups at C3, C28 | Antiviral, anti-inflammatory |

| Betulinic Acid (CID 64971) | C₃₀H₄₈O₃ | Carboxylic acid at C17 | Anticancer, HIV inhibition |

| BSP (CID 5345) | C₂₀H₈Br₄O₁₀S₃ | Sulfonate groups, bromine | Liver function diagnostic agent |

*Note: Specific data for this compound is unavailable in the provided evidence.

Functional and Analytical Comparisons

- Collision-Induced Dissociation (CID) in MS/MS: Studies on sulfonamides (e.g., CID 5345) reveal that CID fragmentation patterns depend on functional groups and collision energy. For example, sulfonamides undergo cleavage at the sulfonamide bond under CID, producing diagnostic fragments like [M–SO₂]⁺ . Similar analyses could differentiate this compound from analogs.

- Docking Studies : Table 5 in the evidence highlights docking scores for phytochemicals with specific CIDs, which could be applied to compare this compound’s binding affinities to targets like enzymes or receptors .

Table 2: Bioactivity Comparison

| Compound (CID) | Target/Pathway | Key Findings |

|---|---|---|

| Betulin (CID 72326) | HIV-1 protease | IC₅₀ = 5 µM |

| BSP (CID 5345) | Hepatic transporters | Binds to OATP1B1 with Kd = 1.2 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.